![molecular formula C13H12N2O2S B175149 2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid CAS No. 115891-08-2](/img/structure/B175149.png)
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid, also known as Methylsulfanylphenylpyridine (MSPP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyridine derivative that has a unique chemical structure and properties, which makes it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of MSPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in cell growth and proliferation. MSPP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Additionally, MSPP has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
MSPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. MSPP has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, MSPP has been shown to induce apoptosis in cancer cells, which could be useful in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MSPP has several advantages for lab experiments, including its high purity, stability, and low toxicity. MSPP can be easily synthesized using simple chemical reactions and purified using various methods. Additionally, MSPP has been found to have low toxicity in vitro and in vivo, making it a safe candidate for further research. However, there are some limitations to the use of MSPP in lab experiments. MSPP is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the optimal dosage and administration route of MSPP for various applications are yet to be determined.
Orientations Futures
There are several future directions for the research of MSPP. One potential application of MSPP is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of MSPP for cancer treatment. Additionally, studies are needed to investigate the potential of MSPP in combination with other anti-cancer drugs. Another potential application of MSPP is in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of MSPP and its potential use in the treatment of Alzheimer's and Parkinson's disease. Finally, studies are needed to investigate the potential of MSPP in other biomedical applications, such as wound healing and tissue engineering.
Méthodes De Synthèse
The synthesis of MSPP involves the reaction of 4-chloro-2-methylsulfanylpyridine with 4-aminobenzoic acid in the presence of a catalyst. This reaction results in the formation of MSPP, which can be purified using various methods, including recrystallization and column chromatography. The purity of MSPP can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
MSPP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. MSPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MSPP has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
115891-08-2 |
|---|---|
Nom du produit |
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid |
Formule moléculaire |
C13H12N2O2S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
2-(4-methylsulfanylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-18-10-6-4-9(5-7-10)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
FPDRRLGZXHQOEZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
SMILES canonique |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Synonymes |
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



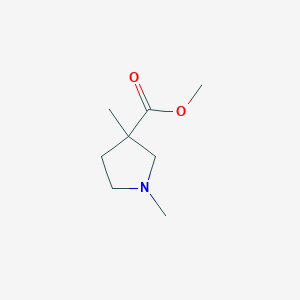
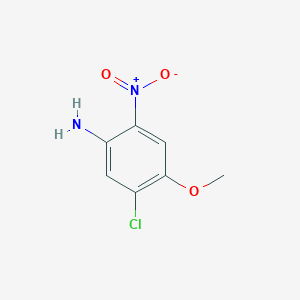
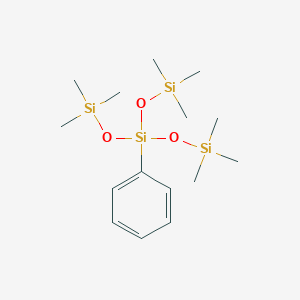

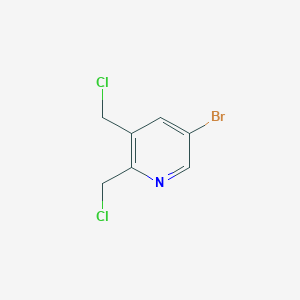
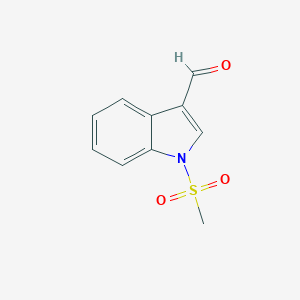
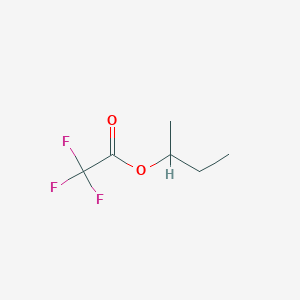
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
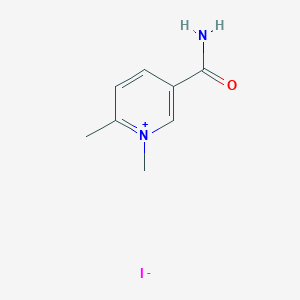
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
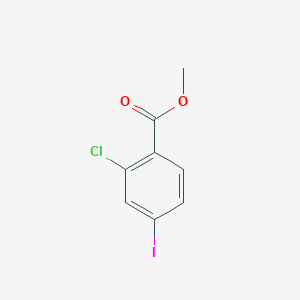
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)